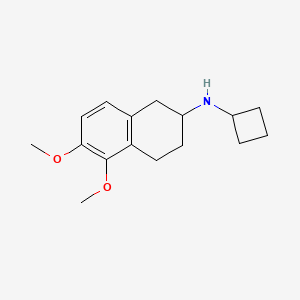
N-Cyclobutyl-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclobutyl-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a synthetic organic compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom and two methoxy groups on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclobutyl-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves multiple steps. One common approach is the cyclization of a suitable precursor, followed by functional group modifications. For instance, starting from a naphthalene derivative, the introduction of methoxy groups can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base. The cyclobutyl group can be introduced via a cyclization reaction involving a suitable cyclobutane precursor.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: N-Cyclobutyl-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
N-Cyclobutyl-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which N-Cyclobutyl-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N-Cyclobutyl-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine can be compared with other similar compounds, such as:
N-Cyclobutyl-1,2,3,4-tetrahydronaphthalen-2-amine: Lacks the methoxy groups, leading to different chemical and biological properties.
5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine: Lacks the cyclobutyl group, affecting its reactivity and interactions.
N-Cyclobutyl-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Variation in the position of the amine group, leading to different binding affinities and activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
90060-26-7 |
|---|---|
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
N-cyclobutyl-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C16H23NO2/c1-18-15-9-6-11-10-13(17-12-4-3-5-12)7-8-14(11)16(15)19-2/h6,9,12-13,17H,3-5,7-8,10H2,1-2H3 |
InChI-Schlüssel |
OCCZPELXZZZDEJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(CC(CC2)NC3CCC3)C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


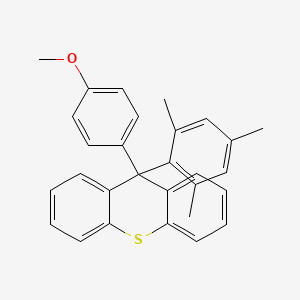
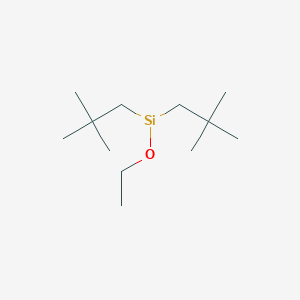
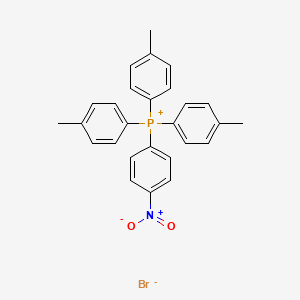
![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)
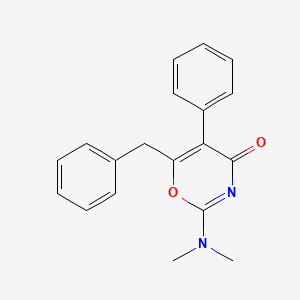

![N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide](/img/structure/B14381134.png)
![1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate](/img/structure/B14381139.png)
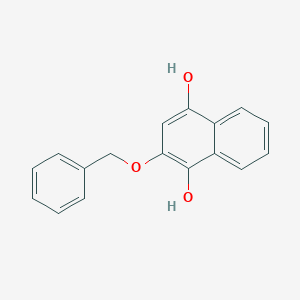
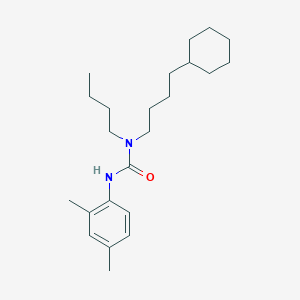
![8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14381153.png)
![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14381155.png)
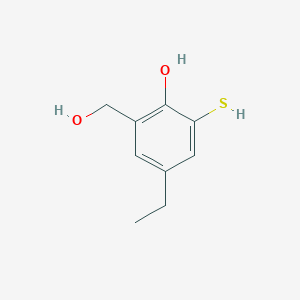
![[4-(Benzenesulfonyl)butoxy]benzene](/img/structure/B14381175.png)
